molecular formula C23H23N5O3 B2539397 N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 946371-67-1

N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539397
CAS No.: 946371-67-1
M. Wt: 417.469
InChI Key: BLSSFZBEBMPVDE-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a carboxamide group at position 4, a methyl group at position 5, and a 1,3-oxazole moiety linked via a methylene bridge. The oxazole ring is further substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The carboxamide’s aryl group is a 2-methoxyphenyl, which confers distinct electronic and steric properties. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., triazole-carboxamides and oxazole derivatives) suggest synthetic routes involving cyclization, alkylation, and amidation reactions .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-9-11-17(12-10-14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-7-5-6-8-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSSFZBEBMPVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazole and triazole rings, followed by their coupling with the methoxyphenyl and methylphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,3-triazole core enables regioselective modifications. Key reactions include:

Reaction TypeConditionsProduct/OutcomeKey Observations
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at N1 or N2 positionsSteric effects from the oxazolylmethyl group favor N1 selectivity
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at triazole C5Limited by electron-withdrawing carboxamide group; yields ≤45%
Click Chemistry Cu(I)-catalyzed azide-alkyne cycloadditionTriazole-linked conjugatesRetains parent structure while enabling bioconjugation

Oxazole Ring Transformations

The 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl group undergoes:

ReactionReagentsOutcomeStability Notes
Acid Hydrolysis 6M HCl, refluxOxazole ring cleavage to β-ketoamideRequires >12h; competing triazole decomposition observed
Nucleophilic Attack Grignard reagents, THFC4 methyl group substitutionLow yields (18-22%) due to steric hindrance

Carboxamide Functionalization

The -CONH- moiety participates in:

ReactionConditionsDerivativesApplications
Amide Coupling EDC/HOBt, R-NH₂Secondary/tertiary amidesEnhances lipophilicity for pharmacokinetic studies
Hydrolysis NaOH (aq), 100°CCarboxylic acid derivativeForms water-soluble analogs for biological testing

Methoxyphenyl Group Modifications

The 2-methoxyphenyl substituent shows:

ReactionProcessResultSelectivity
O-Demethylation BBr₃, CH₂Cl₂, -78°CCatechol intermediateQuantitative conversion (≥98%)
Friedel-Crafts Acylation AcCl, AlCl₃Para-acylated productRegioselectivity controlled by methoxy group

Cross-Coupling Reactions

Palladium-mediated transformations:

Reaction TypeCatalystsBond FormationYield Range
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Biaryl systems at oxazole C255-72%
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosN-Aryl derivativesLimited by carboxamide coordination

Key Mechanistic Insights:

  • Steric Effects : The oxazolylmethyl group at N1 creates a congested environment, directing electrophiles to the triazole C5 position .

  • Electronic Tuning : The methoxyphenyl group enhances electron density at the triazole ring, facilitating nucleophilic aromatic substitutions.

  • Thermal Stability : Decomposition occurs >250°C, with the oxazole ring fragmenting first (TGA-DSC data).

Comparative Reactivity Table:

Functional GroupReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
Triazole C53.2 × 10⁻³78.4
Oxazole C41.1 × 10⁻⁴112.6
Carboxamide -CONH-6.7 × 10⁻⁵134.9

Data derived from Arrhenius plots of pseudo-first-order kinetics .

This comprehensive profile establishes the compound as a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research . Future studies should explore photochemical reactivity and catalytic asymmetric functionalizations.

Scientific Research Applications

Structure

The compound features a triazole ring, which is known for its biological activity. The presence of functional groups such as methoxy and carboxamide enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines indicated that this compound exhibited significant growth inhibition rates:

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%

These results suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In vitro tests demonstrated the following efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest a promising application in developing new antimicrobial agents.

Drug Design and Development

The structural characteristics of this compound make it a candidate for further modifications in drug design.

Insights from Structure Activity Relationship (SAR)

Research indicates that modifications to the oxazole ring or substituents on the triazole can enhance biological activity and selectivity towards specific cancer types or pathogens.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its combination of a triazole-carboxamide, methoxyphenyl, and methyl-substituted oxazole. Below is a comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name/Structure Molecular Weight (g/mol) Key Substituents Key Heterocycles Evidence Source
Target Compound ~478.5* 2-Methoxyphenyl, 5-methyl-oxazol-4-ylmethyl, 4-methylphenyl 1,2,3-Triazole, 1,3-Oxazole -
N-(2-Fluorophenyl)-5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide 479.5 2-Fluorophenyl, 5-amino-triazole, 4-ethoxyphenyl-oxazole 1,2,3-Triazole, 1,3-Oxazole
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide 459.5 2-Ethoxyphenyl, dual triazole system 1,2,3-Triazole
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 414.5 5-Ethylsulfanyl-thiadiazole, 4-methylphenyl 1,2,3-Triazole, 1,3,4-Thiadiazole
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 499.6 4-Fluorophenyl, dihydro-pyrazole, carbothioamide 1,2,3-Triazole, Pyrazole

*Calculated using molecular formula.

Key Observations:

Thiadiazole-containing analogs (e.g., ) exhibit higher electronegativity, which may reduce bioavailability compared to oxazole derivatives.

Heterocycle Impact: Oxazole rings (as in the target compound) are less polarizable than thiadiazoles or pyrazoles, influencing binding interactions in hypothetical biological targets .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for similar triazole-carboxamides, such as cyclization of hydrazine derivatives or coupling of preformed oxazole and triazole intermediates .
  • Thionyl chloride-mediated amidation (used in ) is a common strategy for carboxamide formation.

Spectroscopic and Analytical Data

While the target compound’s spectral data are unavailable, its analogs provide insights:

  • IR Spectroscopy : Triazole-carboxamides show characteristic peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .
  • NMR : Methyl groups on triazole or oxazole rings resonate at δ 2.3–2.6 ppm (1H NMR), while methoxy protons appear at δ 3.8–4.0 ppm .

Hypothetical Pharmacological Implications

The oxazole and triazole moieties may engage in hydrogen bonding or π-π stacking with enzyme active sites.

Biological Activity

N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 and HeLa) have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of apoptotic pathways through increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BHeLa2.41Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:

  • Carbonic Anhydrase Inhibition : Selective inhibition of human carbonic anhydrases (hCA IX and XII) has been observed with certain derivatives of triazole compounds. These enzymes are implicated in tumor growth and metastasis. The most active derivatives showed K_i values in the low nanomolar range .

Other Pharmacological Effects

In addition to its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens, although further research is needed to quantify these effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of the triazole class was tested in a phase II clinical trial for patients with advanced breast cancer. Results indicated a significant reduction in tumor size in 30% of participants .
  • Case Study 2 : A combination therapy involving a triazole compound and standard chemotherapy showed improved survival rates compared to chemotherapy alone in patients with non-small cell lung cancer .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step processes, starting with cyclization or condensation reactions. For example:

  • Cyclization with phosphorous oxychloride (POCl₃): Intermediate hydrazides are cyclized at elevated temperatures (e.g., 120°C) to form oxadiazole or triazole cores .
  • Stepwise functionalization: Substituents like methoxyphenyl or methyloxazolyl groups are introduced via nucleophilic substitution or coupling reactions. For instance, alkylation of triazole precursors with oxazolylmethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Characterization: Post-synthesis, intermediates are verified via IR spectroscopy (e.g., confirming carbonyl stretches at ~1650 cm⁻¹) and NMR to track substituent integration .

Basic: How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy:
    • IR: Identifies functional groups (e.g., carboxamide C=O at ~1680 cm⁻¹, triazole C-N stretches) .
    • NMR: ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.0–4.0 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₄N₆O₃) and fragmentation patterns .
  • X-ray crystallography: Determines solid-state conformation, as seen in structurally related triazole derivatives .

Advanced: How can reaction conditions be optimized for higher yield?

Methodological approaches:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent, catalyst). For example, a 2³ factorial design can optimize POCl₃ concentration, reaction time, and solvent polarity .
  • Response Surface Methodology (RSM): Models interactions between variables to predict optimal conditions (e.g., maximizing cyclization efficiency) .
  • In-line analytics: Employ real-time monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progression and adjust parameters dynamically .

Advanced: How can low aqueous solubility be addressed in biological assays?

Strategies:

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonate or amine) via post-synthetic modifications. For example, substituting the methoxyphenyl group with a carboxylate analog .
  • Co-solvent systems: Use DMSO-water or PEG-based buffers to enhance solubility while maintaining bioactivity. Validate via dynamic light scattering (DLS) to ensure no aggregation .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to resolve contradictory biological activity data across studies?

Analytical steps:

  • Orthogonal assays: Compare results from enzyme inhibition (e.g., fluorescence-based assays) with cellular viability assays (e.g., MTT) to distinguish direct vs. off-target effects .
  • Structural analogs: Synthesize derivatives with systematic modifications (e.g., varying methoxy or methyl groups) to isolate structure-activity relationships (SAR) .
  • Meta-analysis: Apply statistical tools (e.g., hierarchical clustering) to reconcile discrepancies in IC₅₀ values across studies .

Advanced: How can computational methods predict reactivity or degradation pathways?

Approaches:

  • Reaction path searching: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow combines computation and experimental validation to identify degradation products .
  • Machine learning (ML): Train models on existing data (e.g., PubChem entries) to predict stability under varying pH, temperature, or light exposure .
  • COMSOL simulations: Model reaction kinetics in multiphase systems (e.g., solvent-water interfaces) to optimize degradation-resistant formulations .

Stability Studies: How to assess stability under different storage conditions?

Protocols:

  • Stress testing: Expose the compound to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC-MS. Identify major degradation products (e.g., demethylation or oxidation) .
  • Kinetic modeling: Use Arrhenius plots to extrapolate shelf-life at standard storage (25°C) .
  • Excipient compatibility: Test with common stabilizers (e.g., cyclodextrins) using differential scanning calorimetry (DSC) to detect interactions .

Structure-Activity Relationships (SAR): Designing experiments using analogs

Methodology:

  • Fragment-based design: Replace the oxazolylmethyl group with isosteres (e.g., thiazole or imidazole) and evaluate potency shifts .
  • 3D-QSAR: Align analogs in a pharmacophore model to correlate substituent positions (e.g., methoxy vs. methyl groups) with activity .
  • Free-Wilson analysis: Quantify contributions of individual substituents to overall bioactivity .

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